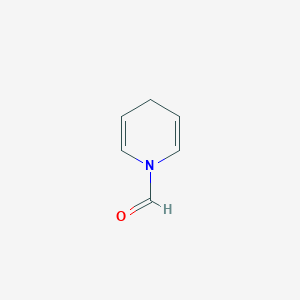
Pyridine-1(4H)-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-1(4H)-carbaldehyde is a heterocyclic aromatic organic compound with the molecular formula C6H5NO. It features a pyridine ring with an aldehyde functional group at the 1-position. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridine-1(4H)-carbaldehyde can be synthesized through several methods:
Condensation of 1,5-dicarbonyl compounds: This involves the reaction of 1,5-dicarbonyl compounds with ammonia or hydroxylamine, followed by oxidation.
Cycloaddition reactions: The [4+2] cycloaddition of 1-azadienes with alkenes or alkynes, followed by oxidation, is another method.
Industrial Production Methods: Industrial production often involves the condensation of carbonyl compounds or cycloaddition reactions, similar to laboratory methods but optimized for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine-1(4H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine carboxylic acids.
Reduction: Reduction can yield pyridine-1(4H)-methanol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine-1(4H)-methanol.
Substitution: Various substituted pyridines depending on the reagent used.
Applications De Recherche Scientifique
Pyridine-1(4H)-carbaldehyde has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of Pyridine-1(4H)-carbaldehyde involves its interaction with various molecular targets:
Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Receptors: It can act as a ligand for certain receptors, modulating their activity.
Pathways: It can influence biochemical pathways by altering the activity of key enzymes and receptors.
Comparaison Avec Des Composés Similaires
Pyridine-1(4H)-carbaldehyde can be compared with other similar compounds:
Pyridine-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position, leading to different reactivity and applications.
Pyridine-3-carbaldehyde: Aldehyde group at the 3-position, also resulting in distinct chemical behavior.
Pyridine-4-carbaldehyde: Aldehyde group at the 4-position, used in different synthetic routes and applications.
Uniqueness: this compound is unique due to its specific position of the aldehyde group, which influences its reactivity and makes it suitable for particular synthetic applications .
Propriétés
Numéro CAS |
103025-33-8 |
|---|---|
Formule moléculaire |
C6H7NO |
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
4H-pyridine-1-carbaldehyde |
InChI |
InChI=1S/C6H7NO/c8-6-7-4-2-1-3-5-7/h2-6H,1H2 |
Clé InChI |
VUXQBGWZRSYHQU-UHFFFAOYSA-N |
SMILES canonique |
C1C=CN(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


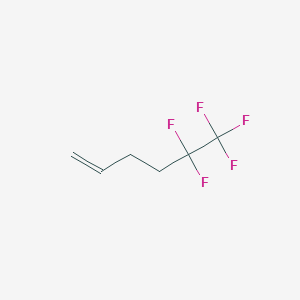
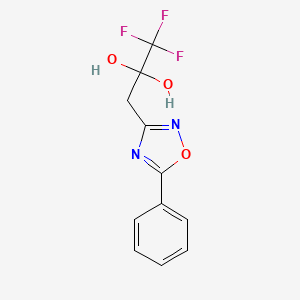
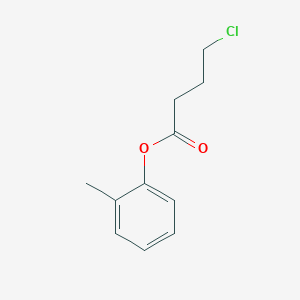
![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
![3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine](/img/structure/B14338203.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)


![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)

![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)
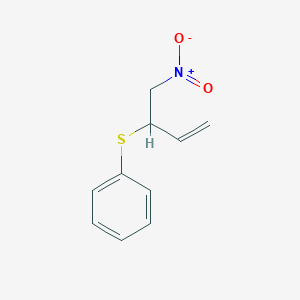
![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)
![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)
